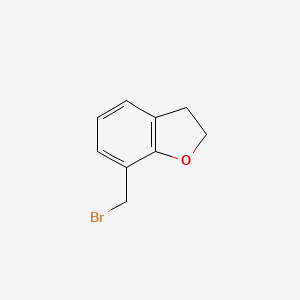

7-(Bromomethyl)-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAQBAGQUQYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286787 | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870061-72-6 | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 7 Bromomethyl 2,3 Dihydro 1 Benzofuran

Nucleophilic Substitution Reactions of the Bromomethyl Group

The C-Br bond in the 7-(bromomethyl) group is the most labile bond in the molecule, making it the primary site for chemical transformations. As a benzylic bromide, it readily participates in nucleophilic substitution reactions, likely through a mechanism with significant SN1 character due to the potential for resonance stabilization of the resulting benzylic carbocation.

The bromide can be displaced by a wide array of nucleophiles to introduce diverse functional groups at the 7-position. These reactions are fundamental in the synthesis of more complex benzofuran (B130515) derivatives. For instance, reactions with oxygen-based nucleophiles like hydroxides or alkoxides yield alcohols and ethers, respectively. Similarly, carbon-based nucleophiles such as cyanide can be used to extend the carbon chain.

While direct studies on 7-(bromomethyl)-2,3-dihydro-1-benzofuran are not extensively detailed, the reactivity of analogous compounds, such as methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, illustrates these transformations. nih.gov The general scheme for these substitutions involves the attack of a nucleophile on the methylene (B1212753) carbon, leading to the displacement of the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

Amination reactions involve the substitution of the bromine atom by nitrogen-based nucleophiles, typically primary or secondary amines, to form the corresponding aminomethyl derivatives. These products are of interest in medicinal chemistry. A series of N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives has been prepared and evaluated for affinity at various receptors, highlighting the importance of this reaction class in generating biologically active molecules. nih.gov The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group.

Table 2: Representative Amination Reactions

| Amine | Reagent | Product Type |

|---|---|---|

| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | Secondary Amine |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine |

The introduction of an azide (B81097) group is another crucial nucleophilic substitution reaction, typically accomplished using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting 7-(azidomethyl)-2,3-dihydro-1-benzofuran is a versatile intermediate. The azide moiety can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry," to synthesize triazoles. This two-step process of azidation followed by reduction offers an alternative route to the primary amine, often with higher yields and fewer side products compared to direct amination with ammonia.

Reactions Involving the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system also possesses distinct reactivity. The furan (B31954) portion can be subjected to oxidation or reduction, while the aromatic ring is susceptible to electrophilic substitution.

The 2,3-dihydro-1-benzofuran core can undergo both oxidation and reduction under specific conditions. Catalytic hydrodeoxygenation (HDO) over catalysts like sulfided NiMoP/Al₂O₃ can lead to the cleavage of the C-O bond in the furan ring and subsequent hydrogenation of the aromatic ring. researchgate.net This process typically involves a hydrogenation (HYD) pathway where the aromatic ring is first saturated to form ethylcyclohexane. researchgate.net

Oxidation of the dihydrobenzofuran system can also occur. For example, the oxidation of related 1-(2-hydroxyphenyl)ethane derivatives with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield 2,3-dihydrobenzofuran (B1216630) structures. rsc.org Furthermore, oxidation of the dihydrofuran ring can lead to the formation of benzofuranones. The oxidation of cyclic acetals derived from related precursors using pyridinium (B92312) chlorochromate (PCC) has been shown to produce 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. researchgate.net

The benzene (B151609) ring of the 2,3-dihydro-1-benzofuran system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the directing effects of the substituents on the ring. The ether oxygen of the dihydrofuran ring is a strong activating group and is ortho, para-directing. In this compound, the positions ortho and para to the oxygen are positions 2, 4, and 6. Since position 2 is part of the fused ring, substitution is directed to positions 4 and 6. The 7-bromomethyl group is a deactivating group with weak ortho, para-directing influence. The powerful activating effect of the ether oxygen dominates, directing incoming electrophiles primarily to the 4- and 6-positions.

Studies on the electrophilic substitution of benzofuran show that the stability of the intermediate sigma complex determines the reaction's regioselectivity. stackexchange.comechemi.com While the electronic system of 2,3-dihydro-1-benzofuran differs due to the saturated furan ring, the directing influence of the phenolic ether oxygen remains the key factor. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield a mixture of 4- and 6-substituted products. The synthesis of various substituted benzofuran derivatives often involves such aromatic substitution steps to build molecular complexity. researchgate.net

Derivatization Strategies for Structural Modification

The presence of the bromomethyl group makes this compound an excellent electrophilic building block for derivatization. Nucleophilic substitution reactions at the benzylic carbon are the most common strategy for its structural modification.

The benzofuran and its dihydro derivative are core structures in numerous biologically active compounds. utwente.nl Functionalization of this scaffold is a common strategy to discover novel therapeutic agents with enhanced efficacy. nih.gov The introduction of a bromomethyl group, as in this compound, is particularly significant. Halogenated benzofurans are an important class of compounds, and the presence of a halogen can increase the biological activity and selectivity of derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction that can improve binding affinity to biological targets. nih.gov

The bromomethyl group is a reactive site that allows for the attachment of various other moieties to the dihydrobenzofuran core to modulate biological activity. For instance, in the broader class of benzofuran derivatives, the position of a halogenated methyl group is a critical determinant of its biological activity. nih.gov Derivatives synthesized via the reaction of a bromomethyl group with nucleophiles like aryl or heteroaryl piperazines have shown significant cytotoxic activity against cancer cell lines. nih.gov

Research on related brominated benzofurans has demonstrated potent anticancer properties. The structure-activity relationship (SAR) analysis indicates that introducing bromine to a methyl or acetyl group attached to the benzofuran system often increases cytotoxicity against both normal and cancer cells. nih.gov For example, certain bromomethyl-substituted benzofurans have been developed as inhibitors of specific cellular targets, such as Polo-like kinase 1 (PLK1), which is implicated in lung cancer. nih.gov These findings underscore the potential of this compound as a precursor for synthesizing new derivatives with enhanced bioactivity, particularly in the realm of oncology.

Below is a table summarizing the in vitro inhibitory activities of representative halogenated benzofuran derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 (A brominated benzofuran derivative) | K562 (Leukemia) | 5 | nih.gov |

| HL60 (Leukemia) | 0.1 | nih.gov | |

| MCC1019 (A bromomethyl-substituted benzofuran) | PLK1 PBD | 16.4 | nih.gov |

This table is illustrative of the bioactivity of related compounds and not direct derivatives of this compound.

The bromomethyl group is a potent electrophile, making it highly suitable for reactions with carbon-based nucleophiles to form new carbon-carbon bonds. This strategy is fundamental for expanding the molecular scaffold, a key process in the development of complex molecules from simpler building blocks. While specific examples starting from this compound are not extensively documented in the cited literature, the reactivity of benzylic bromides is a well-established principle in organic synthesis.

Potential transformations for scaffold expansion include:

Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) would replace the bromine atom with a nitrile group (-CN). This transformation not only adds a carbon atom but also introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation with Organometallic Reagents: Reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can be used to form a new C-C bond by coupling the alkyl or aryl group (R) from the organometallic compound to the benzylic carbon.

Reaction with Enolates: Condensation with enolates derived from ketones, esters, or other carbonyl compounds would attach a new carbon chain to the dihydrobenzofuran core, providing access to a wide range of more complex structures.

These reactions facilitate the construction of polycyclic or more elaborate molecular architectures based on the 2,3-dihydro-1-benzofuran motif. Intermolecular cascade reactions are a valuable tool for accessing benzofuran or 2,3-dihydrobenzofuran scaffolds, as they enable the formation of multiple C-C bonds in a single transformation.

Post-Synthetic Transformations

In multi-step syntheses involving derivatives of this compound, functional groups may be introduced that require modification in later stages. These post-synthetic transformations are crucial for arriving at the final target molecule.

In organic synthesis, the nitro group (-NO₂) is often used as a powerful electron-withdrawing group to direct aromatic substitution reactions or as a precursor to an amino group (-NH₂). Aromatic amines are critical intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com

Should a synthetic route involve the nitration of a this compound derivative, the subsequent reduction of the introduced nitro group would be a key step. The reduction of aromatic nitro compounds is a well-established transformation that can be achieved using various reagents. wikipedia.org Common methods include:

Catalytic Hydrogenation: This is one of the most common methods, typically employing catalysts like palladium, platinum, or nickel on a carbon support (e.g., Pd/C) with hydrogen gas.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) can be used, often in combination with a catalyst like nickel chloride or tetrakis(triphenylphosphine)nickel(0), to selectively reduce nitroaromatics to amines. jsynthchem.com

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, the reaction of 3-nitrobenzofuran (B1626731) with ynamines has been shown to lead to the reduction of the nitro group, among other transformations. utwente.nl

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines, including the nitrogen atom of heterocyclic systems like indoles. It is stable under a wide range of reaction conditions. In a synthetic sequence where a nitrogen-containing moiety is introduced to a derivative of this compound, that nitrogen may be protected as a tosylamide. The removal, or detosylation, of this group is often a necessary final step.

However, the cleavage of the robust sulfur-nitrogen bond can be challenging. Traditional methods often require harsh conditions, such as strongly basic reagents (e.g., NaOH, NaOMe) or reducing agents. thieme-connect.de These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.

Spectroscopic and Computational Characterization of 7 Bromomethyl 2,3 Dihydro 1 Benzofuran

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H-NMR spectrum of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran, distinct signals would be expected for the protons of the dihydrofuran ring, the aromatic ring, and the bromomethyl group.

The protons on the dihydrofuran ring, specifically at positions 2 and 3 (C2-H₂ and C3-H₂), would likely appear as triplets due to coupling with each other. The protons at C2, being adjacent to the oxygen atom, would be expected to resonate at a lower field (higher ppm value) compared to the protons at C3.

The aromatic protons on the benzene (B151609) ring would produce a more complex splitting pattern in the aromatic region of the spectrum. The exact chemical shifts and coupling constants would depend on the electronic effects of the dihydrofuran ring and the bromomethyl substituent.

A key indicator in the ¹H-NMR spectrum would be the singlet signal corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is typically found at a characteristic chemical shift.

Expected ¹H-NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -CH₂Br | ~4.5 | Singlet |

| O-CH₂- (C2) | ~4.6 | Triplet |

| Ar-CH₂- (C3) | ~3.2 | Triplet |

Note: The above table is a prediction based on general principles and data for similar structures. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum would show signals for the two aliphatic carbons of the dihydrofuran ring, the six aromatic carbons, and the carbon of the bromomethyl group. The chemical shifts of the aromatic carbons would be influenced by the substituents on the ring. The carbon atom attached to the bromine (-CH₂Br) would have a characteristic chemical shift in the aliphatic region. The two carbons of the dihydrofuran ring (C2 and C3) would also appear in the aliphatic region, with the carbon adjacent to the oxygen (C2) appearing at a lower field.

Expected ¹³C-NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| O-CH₂- (C2) | ~72 |

| Ar-CH₂- (C3) | ~30 |

| -CH₂Br | ~33 |

Note: The above table is a prediction based on general principles and data for similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other ions present in the solvent, such as [M+Na]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₉H₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. For instance, in a study on a related compound, Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, HRMS was used to confirm its elemental composition. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To date, no published X-ray crystal structure for this compound has been found in the reviewed literature. If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide the most precise and detailed structural information available.

Confirmation of Stereochemistry and Configuration

The this compound molecule does not possess chiral centers at the C2 or C3 positions of the dihydrofuran ring, as these carbons are unsubstituted. Therefore, the primary stereochemical aspect to consider is the conformation of the five-membered dihydrofuran ring.

For related 2,3-dihydro-1-benzofuran systems, X-ray crystallography has shown that the dihydrofuran ring typically adopts a non-planar conformation. For instance, in the crystal structure of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, a structurally similar compound, the dihydrofuran ring exists in an envelope conformation, with the C2 atom serving as the "flap" nih.gov. This conformation is a common feature for such five-membered heterocyclic rings, as it relieves torsional strain. It is highly probable that the dihydrofuran ring of this compound would adopt a similar envelope shape.

The definitive confirmation of such structural features is typically achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While assigning specific stereochemical relationships from vicinal coupling constants in five-membered rings can be complex, NMR remains a powerful tool researchgate.net. For this compound, ¹H and ¹³C NMR would confirm the connectivity and chemical environment of each atom. Nuclear Overhauser Effect (NOE) experiments could provide through-space information to help elucidate the ring's conformation.

X-ray Crystallography : This technique provides unambiguous proof of the solid-state conformation and the precise bond lengths and angles of the molecule nih.gov.

Chiroptical Methods : For chiral derivatives of the benzofuran (B130515) family, techniques like high-performance liquid chromatography-electronic circular dichroism (HPLC-ECD) coupled with time-dependent Density Functional Theory (TDDFT-ECD) calculations are used to determine the absolute configuration of enantiomers nih.gov.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing focuses on the arrangement of molecules in the solid state and the non-covalent interactions that govern this arrangement. While the specific crystal structure of this compound has not been reported, insights can be drawn from crystallographic studies of other brominated benzofuran derivatives nih.gov.

The presence of the bromine atom and the aromatic system suggests that several types of intermolecular interactions could play a significant role in the crystal lattice.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming an attractive interaction with a nucleophilic site on an adjacent molecule nih.gov.

C—Br⋯π Interactions : Studies on compounds like 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran have identified C—Br⋯π interactions, with distances around 3.6 Å, which help link molecules together nih.gov.

π–π Stacking : The planar benzofuran core allows for potential π–π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal packing of aromatic heterocycles mdpi.com.

In contrast, the crystal structure of the related 2-methyl-7-nitro-2,3-dihydro-1-benzofuran was found to have no significant hydrogen bonding interactions, indicating that packing can sometimes be dominated by weaker van der Waals forces alone nih.gov. The specific interactions present in the crystal of this compound would depend on the interplay of these potential forces.

| Interaction Type | Description | Potential Role in Crystal Packing | Supporting Evidence from Analogs |

|---|---|---|---|

| Halogen Bonding | Interaction between the electrophilic region of the bromine atom and a nucleophilic site. | Directional force that can influence molecular alignment. | Halogen bonds are known to improve binding affinity and are a key interaction in halogenated compounds nih.gov. |

| C—Br⋯π Interactions | An interaction between the bromine atom and the electron cloud of an aromatic ring. | Links molecules into chains or sheets. | Observed in the crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran nih.gov. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of stacked columnar structures. | Commonly found in the crystal structures of benzofuran derivatives mdpi.com. |

| C—H⋯O/π Hydrogen Bonds | Weak hydrogen bonds involving C-H donors and oxygen or aromatic π-systems as acceptors. | Stabilizes the crystal lattice by forming a network of weak interactions. | Reported for various benzofuran and related heterocyclic structures nih.govvensel.org. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties and reaction dynamics where experimental data is scarce. For this compound, theoretical studies can predict its reactivity, selectivity, and the mechanisms of its reactions.

Mechanistic Investigations using Computational Models

The reactivity of this compound is largely dictated by the bromomethyl group attached to the aromatic ring. This functional group is a benzylic bromide, which is typically reactive towards nucleophilic substitution. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the precise mechanisms of such reactions researchgate.net.

DFT calculations can be employed to:

Map Potential Energy Surfaces : By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed.

Distinguish Reaction Pathways : For the substitution of the bromine atom, computational models can determine the relative energy barriers for competing mechanisms, such as SN1 (via a benzylic carbocation intermediate) versus SN2 (a concerted displacement).

Analyze Solvent Effects : The inclusion of solvent models can refine the accuracy of mechanistic predictions, as solvent polarity can significantly influence the stability of charged intermediates and transition states.

For example, DFT computations have been successfully used to elucidate the mechanism of palladium-catalyzed reactions involving benzofuran substrates, identifying key intermediates and transition states along the reaction coordinate acs.org. Similarly, the regioselectivity of nucleophilic substitution on a dichloronitrobenzofuroxan was explained by calculating the transition states for attack at different positions mdpi.com. These studies exemplify how computational models could be applied to predict the outcomes of reactions involving the bromomethyl group of this compound.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods are used to calculate electronic structure properties that provide a deep understanding of molecular reactivity and selectivity nih.gov. For this compound, these studies can identify the most reactive sites and predict how the molecule will interact with other reagents.

Key parameters derived from quantum chemical calculations include:

Molecular Orbitals (HOMO/LUMO) : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The LUMO is likely to be centered around the C-Br bond, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions and Local Electrophilicity (ωk) : These reactivity descriptors, derived from conceptual DFT, can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack. Such calculations have been used to explain the regioselectivity of the reduction of the double bond in the furanoid ring of benzofuran derivatives nih.gov.

Calculated Atomic Charges : Methods like Mulliken population analysis can assign partial charges to each atom. For instance, in a related benzofuroxan (B160326) system, the carbon atom with the largest positive charge was correctly identified as the site of nucleophilic substitution mdpi.com.

These computational tools allow for a detailed, quantitative prediction of the chemical behavior of this compound, guiding synthetic efforts and explaining observed reaction outcomes.

| Computational Parameter | Description | Significance for Reactivity/Selectivity |

|---|---|---|

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap indicates chemical reactivity; the location of these orbitals indicates sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and reactions. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps identify electrophilic (positive charge) and nucleophilic (negative charge) atoms, explaining regioselectivity mdpi.com. |

| Fukui Functions / Local Electrophilicity (ωk) | Descriptors that measure the change in electron density when an electron is added or removed. | Quantitatively predicts the most reactive sites for nucleophilic, electrophilic, and radical attack nih.gov. |

Structure Activity Relationship Sar Studies of Brominated Dihydrobenzofuran Derivatives

Impact of Halogenation on Biological Activity

The introduction of halogens, especially bromine, into the benzofuran (B130515) structure is a key strategy for enhancing biological activity. This is attributed to the unique physicochemical properties that halogens impart to the molecule.

Role of Bromine in Enhancing Activity and Selectivity

The incorporation of bromine into the benzofuran molecular structure has been shown to significantly increase the cytotoxic potential of these compounds. nih.govmdpi.com Research indicates that brominated derivatives of benzofuran tend to be more cytotoxic than their chlorine-containing counterparts. nih.gov For instance, studies comparing structurally similar benzofuran derivatives have found that the presence of bromine is crucial for their anti-inflammatory effects. nih.gov One compound, which lacked a bromine atom but was otherwise similar to its active counterparts, showed no biological effect in the tested assays. nih.gov

The enhanced activity is not limited to cytotoxicity. Analysis of structure-activity relationships suggests that the biological effects of benzofuran derivatives are generally amplified in the presence of bromine, as well as other groups like fluorine and hydroxyl or carboxyl groups. nih.gov This enhancement is often linked to bromine's ability to increase the affinity of the molecule for its biological targets. researchgate.net

Influence of Halogen Position on Cytotoxicity and Other Activities

The position of the halogen atom on the benzofuran ring system is a critical determinant of the compound's biological activity. nih.govresearchgate.net Several studies have underscored that the location of the halogen significantly influences the molecule's cytotoxic properties. nih.gov For example, maximum cytotoxic activities have been observed when a halogen atom is situated at the para position of an N-phenyl ring attached to the benzofuran core. nih.gov

Interestingly, attaching the halogen atom to an alkyl or acetyl chain, rather than directly onto the benzofuran ring, does not diminish the compound's cytotoxic activity. nih.gov Electron-rich bromomethyl- or bromophenacyl-substituted benzofurans have demonstrated pronounced cytotoxic activity in both cancer and normal cells. nih.gov A specific derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxic activity against leukemia cells, with IC50 values of 5 µM and 0.1 µM against K562 and HL60 cell lines, respectively, while showing no cytotoxicity towards normal cells. nih.govresearchgate.net This highlights the importance of the halogen's placement in achieving selective anticancer activity.

The "Halogen Bond" Concept in Ligand-Target Interactions

The significant increase in anticancer activities observed with the addition of halogens like bromine to the benzofuran ring is often attributed to the formation of a "halogen bond". nih.gov This is an attractive, noncovalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a target molecule, such as a protein. nih.govresearchgate.net This interaction can substantially improve the binding affinity of the ligand for its target. researchgate.netnih.gov

Halogen bonding is increasingly recognized in medicinal chemistry as an interaction that can be as significant as hydrogen bonding in enhancing binding affinity. researchgate.net Ligands containing bromine, chlorine, or iodine can form these bonds with various functional groups on a target protein, including carbonyl or nitrogen atoms. researchgate.net The ability of bromine to form these halogen bonds is considered a key factor in modulating the interaction of a drug with its molecular target, thereby enhancing its activity. researchgate.netresearchgate.net This interaction is directional and depends on the specific geometry between the halogenated ligand and the protein's binding pocket. nih.govnih.gov

Influence of Substituent Nature and Position on Biological Profiles

Beyond halogenation, the nature and position of other substituents on the benzofuran system play a crucial role in defining the biological profile of the derivatives.

Effects of Methyl and Acetyl Groups on Benzofuran System

The introduction of methyl and acetyl groups, particularly when combined with bromine, has a pronounced effect on the biological activity of benzofuran derivatives. Structure-activity relationship (SAR) analysis indicates that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increases cytotoxicity. researchgate.net Bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as exhibiting the highest cytotoxicity. mdpi.com

For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was highlighted as a particularly promising anticancer agent. mdpi.com The acetyl group, being a hydrogen-bond acceptor, can make a molecule more polar, which can influence its interactions with biological targets. reddit.com Conversely, a methyl group typically makes a molecule more hydrophobic. reddit.com Attaching a methyl group to an amino substituent on the benzofuran ring can result in a minor bathochromic shift in its absorption spectrum. nih.gov

Contribution of Hydroxyl, Aminoalkyl, and Other Functional Groups

The biological activity of dihydrobenzofuran derivatives is also significantly influenced by the presence of other functional groups such as hydroxyl and aminoalkyl moieties. Dihydrobenzofuran neolignans, for instance, have demonstrated a range of properties including cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities. researchgate.net

The presence of a hydroxyl group can be particularly impactful. By forming extended hydrogen-bond networks, hydroxyl groups can increase binding affinity by several orders of magnitude, provided the ligand's scaffold allows for a precise spatial fit within the binding site. nih.gov Analysis has suggested that the biological effects of benzofuran derivatives are enhanced when fluorine, bromine, and hydroxyl and/or carboxyl groups are present. nih.gov Furthermore, studies have shown that the presence of a methoxy (B1213986) group alongside bromine influences the biological properties of the derivative, leading to stronger pro-oxidative and proapoptotic effects compared to the brominated compound alone. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Brominated derivative at 3-position methyl group | K562 (Leukemia) | 5 | nih.govresearchgate.net |

| Brominated derivative at 3-position methyl group | HL60 (Leukemia) | 0.1 | nih.govresearchgate.net |

| MCC1019 (Bromomethyl-substituted benzofuran) | PLK1 PBD | 16.4 | nih.gov |

| Methyl 7-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | nih.gov |

| Methyl 7-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | nih.gov |

| Methyl 7-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | SW620 | 10.8 ± 0.9 | nih.gov |

| Methyl 4-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | nih.gov |

| Methyl 4-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 11 ± 3.2 | nih.gov |

Conformation and Stereochemical Effects on Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its biological activity. For brominated dihydrobenzofuran derivatives, these factors dictate the precise orientation of the molecule within a biological target's binding site, thereby influencing binding affinity and subsequent physiological response. Research into this class of compounds has underscored the profound impact of stereoisomerism, where different enantiomers of the same compound can exhibit markedly different potencies and efficacies.

Detailed Research Findings

A significant body of research on 2,3-dihydro-1-benzofuran derivatives has demonstrated that the stereochemistry at chiral centers within the dihydrobenzofuran scaffold plays a pivotal role in their interaction with biological targets. A notable example is a study on a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov In this study, the racemic mixture of a specific derivative, compound 18 , was separated into its individual enantiomers to evaluate their respective biological activities. nih.gov

The separation of the enantiomers, designated as compound 33 (S-enantiomer) and compound 34 (R-enantiomer), allowed for a direct comparison of their binding affinities and functional activities at the CB1 and CB2 receptors. The results unequivocally demonstrated that the biological activity resided almost exclusively in the S-enantiomer. nih.gov This pronounced stereoselectivity highlights the importance of the spatial orientation of the substituents on the dihydrobenzofuran core for effective interaction with the CB2 receptor.

The study found that the S-enantiomer (compound 33 ) was the active enantiomer, exhibiting high affinity and agonist activity at the CB2 receptor, while the R-enantiomer (compound 34 ) was significantly less active. nih.gov This difference in activity suggests a specific and constrained binding pocket in the CB2 receptor that can accommodate the S-configuration far more effectively than the R-configuration. Such findings are crucial for the rational design of more potent and selective modulators of the CB2 receptor.

Furthermore, computational modeling studies, such as ligand-steered modeling, have been employed to predict the binding mode of these derivatives within the receptor's active site. nih.gov These models suggest that the specific conformation adopted by the active enantiomer allows for optimal interactions with key amino acid residues, such as F5.46 and W6.48, in an aromatic pocket of the receptor. nih.gov The conformation of the dihydrobenzofuran ring and the orientation of its substituents are therefore critical for establishing the necessary van der Waals and other non-covalent interactions that drive high-affinity binding.

The general principle that halogen substitution on the benzofuran ring can significantly influence biological activity is also well-established. nih.gov The position of the bromine atom, as in 7-(bromomethyl)-2,3-dihydro-1-benzofuran, is a critical determinant of its interaction with biological targets. nih.gov While specific stereochemical studies on this particular compound are not extensively detailed in the literature, the evidence from closely related analogs strongly suggests that its biological activity will also be highly dependent on its stereochemistry. The separation and individual testing of its enantiomers would be a critical step in elucidating its full pharmacological profile.

The following interactive data table summarizes the binding affinity and functional activity data for the racemic mixture and the separated enantiomers of a representative 2,3-dihydro-1-benzofuran derivative at the human CB1 and CB2 receptors.

Table 1: Stereochemical Effects on Cannabinoid Receptor Activity of a 2,3-Dihydro-1-benzofuran Derivative

| Compound | Stereochemistry | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB1 Emax (%) | hCB2 Emax (%) | hCB1 EC50 (nM) | hCB2 EC50 (nM) |

| 18 | Racemic | >10000 | 23 ± 4 | 14 | 93 | >10000 | 79 |

| 33 | S-enantiomer | >10000 | 12 ± 2 | 2 | 100 | >10000 | 48 |

| 34 | R-enantiomer | >10000 | 1100 ± 200 | 13 | 47 | >10000 | 1900 |

Data sourced from a study on 2,3-dihydro-1-benzofuran derivatives as CB2 agonists. nih.gov Ki represents the binding affinity, Emax represents the maximal efficacy, and EC50 represents the half-maximal effective concentration.

Mechanistic Biological Investigations of 7 Bromomethyl 2,3 Dihydro 1 Benzofuran Derivatives

Molecular Mechanisms of Anticancer Activity (In Vitro Cell Line Studies)

Induction of Apoptosis in Cancer Cell Lines (e.g., K562, HL60, HeLa, MCF-7, A549)

Derivatives of 7-(bromomethyl)-2,3-dihydro-1-benzofuran have demonstrated significant potential in cancer therapy through the induction of apoptosis, or programmed cell death, across a variety of human cancer cell lines.

One notable derivative, BM7, a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has shown marked cytotoxicity against human leukaemia cells (K562 and HL60) and human cervical cancer cells (HeLa). researchgate.net Further studies on halogenated derivatives of benzofuran (B130515) have corroborated these findings, with significant cytotoxic activity observed against K562 and HL60 leukemia cells. nih.gov For instance, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxic effects with inhibitory concentration (IC50) values of 5 μM and 0.1 μM for K562 and HL60 cells, respectively. nih.gov

The apoptotic activity of these compounds is not limited to hematological malignancies. Benzofuran-substituted chalcone (B49325) derivatives have been found to possess high cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, with IC50 values ranging from 2.71 to 9.37 μM and 2.12 to 5.36 μM, respectively. nih.gov These same derivatives also showed potent activity against lung cancer cell lines A549 and H1299, with IC50 values between 2.21 and 3.23 μM and 2.92 and 6.07 μM, respectively. nih.gov The mechanism of cell death was confirmed to be through the induction of the extrinsic apoptotic pathway. nih.gov

The table below summarizes the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC50 (μM) |

| Halogenated Benzofuran | K562 | 5 |

| Halogenated Benzofuran | HL60 | 0.1 |

| Benzofuran Chalcone Derivative | MCF-7 | 2.71 - 9.37 |

| Benzofuran Chalcone Derivative | A549 | 2.21 - 3.23 |

Interactions with DNA and Other Cellular Macromolecules

The anticancer effects of this compound derivatives are also attributed to their interactions with crucial cellular macromolecules, including DNA. The presence of certain functional groups on the benzofuran scaffold can significantly influence these interactions. For example, the introduction of a nitro group has been shown to boost anticancer activity by reducing the melting temperature of DNA in Ehrlich Ascites Carcinoma (EAC) cells, suggesting a direct interaction that destabilizes the DNA double helix. nih.gov

Furthermore, some benzofuran derivatives can modulate the activity of key proteins involved in cell cycle regulation and survival. A novel benzofuran lignan, designated as Benfur, has been reported to increase the DNA binding activity of the tumor suppressor protein p53. nih.gov This is achieved by inhibiting the expression of MDM2, a negative regulator of p53. nih.gov By enhancing p53's ability to bind to DNA, Benfur promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby contributing to its anticancer effects. nih.gov

Inhibition of Specific Enzymes (e.g., Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), Matrix Metalloproteinase-13 (MMP-13), Cathepsin K, Monoamine Oxidase)

A significant aspect of the anticancer mechanism of this compound derivatives involves the inhibition of specific enzymes that are critical for cancer cell proliferation and survival.

Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3): Hybrid molecules incorporating oxindole (B195798) and benzofuran scaffolds have been designed as potent dual inhibitors of CDK2 and GSK-3β. semanticscholar.org One such bromo-isatin derivative demonstrated potent dual inhibitory activity with an IC50 of 37.77 nM for CDK2 and 32.09 nM for GSK-3β. semanticscholar.org Inhibition of these kinases leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. semanticscholar.org

Matrix Metalloproteinase-13 (MMP-13): Potent 3,4-disubstituted benzofuran derivatives have been developed as inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis. Selectivity for MMP-13 over other MMPs, such as MMP-2, was achieved by introducing a substituent at the C4 position of the benzofuran core. nih.gov

Monoamine Oxidase (MAO): Certain benzofuran derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, which has also been explored as a target in some cancers. nih.gov These derivatives generally exhibit selective MAO-B inhibition with Ki values in the nanomolar to micromolar range. nih.gov

While research has highlighted the inhibitory potential of benzofuran derivatives against CDKs, GSK3, MMP-13, and MAO, specific inhibitory activity against Cathepsin K by this compound derivatives is not yet extensively documented in the reviewed literature.

The table below provides a summary of the enzymatic inhibition by various benzofuran derivatives.

| Enzyme Target | Derivative Type | Potency (IC50/Ki) |

| CDK2 | Oxindole/Benzofuran Hybrid | 37.77 nM |

| GSK-3β | Oxindole/Benzofuran Hybrid | 32.09 nM |

| MAO-B | Benzofuran Derivative | 0.03 µM (Ki) |

Selective Toxicity against Cancer Cells versus Normal Cells

A crucial characteristic of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have demonstrated this desirable selective toxicity.

The benzofuran derivative BM7, which showed potent cytotoxicity against various cancer cell lines, was found to have no toxic effects on non-cancerous primary human umbilical vein endothelial cells (HUVEC). researchgate.net This suggests a therapeutic window where the compound can effectively eliminate cancer cells without causing significant harm to normal tissues.

Similarly, studies on halogenated benzofuran derivatives that were highly active against K562 and HL60 leukemia cells also reported a lack of cytotoxicity towards normal HUVEC cells. nih.gov This selectivity is a promising indicator for the potential development of these compounds as targeted cancer therapies with reduced side effects.

Molecular Basis of Antimicrobial and Antifungal Activity

Inhibition of Bacterial Strains (e.g., Gram-Positive Cocci)

In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activity, particularly against Gram-positive bacteria.

Research has shown that the introduction of a halogen into the benzofuran structure is often associated with the appearance of microbiological activity. nih.gov Specifically, certain derivatives where two acetyl group hydrogens were substituted by halogens were found to be active against Gram-positive cocci. nih.gov These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against a panel of Gram-positive bacteria including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. nih.gov

Furthermore, 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have also been reported to be effective against Gram-positive bacteria. nih.gov

The table below lists the bacterial strains inhibited by certain benzofuran derivatives.

| Bacterial Strain | Derivative Type | MIC (μg/mL) |

| Staphylococcus aureus | Halogenated 3-benzofurancarboxylic acid | 50 - 200 |

| Staphylococcus epidermidis | Halogenated 3-benzofurancarboxylic acid | 50 - 200 |

| Bacillus subtilis | Halogenated 3-benzofurancarboxylic acid | 50 - 200 |

| Micrococcus luteus | Halogenated 3-benzofurancarboxylic acid | 50 - 200 |

Antifungal Efficacy against Fungal Strains (e.g., Candida spp.)

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have demonstrated notable antifungal properties, particularly against various species of Candida, a common cause of fungal infections in humans. Research into halogenated derivatives of 3-benzofurancarboxylic acids has revealed significant activity. For instance, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have shown antifungal efficacy against Candida albicans and other Candida species. researchgate.net

The mechanism of action for some benzofuran derivatives has been linked to the inhibition of fungal N-myristoyltransferase (Nmt). This enzyme is crucial for the myristoylation of proteins, a process vital for fungal cell viability. One such derivative, RO-09-4879, has exhibited in vivo antifungal activity, and its development was guided by X-ray crystal analysis of a Candida albicans Nmt complex. nih.gov Another compound, RO-09-4609, which is ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate, also acts as an inhibitor of fungal N-myristoyltransferase. researchgate.net

The antifungal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of Selected Benzofuran Derivatives against Candida albicans

| Compound | Target/Mechanism of Action | Antifungal Activity Notes |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | Active against C. albicans |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | Active against C. albicans |

| RO-09-4879 | Candida albicans N-myristoyltransferase (CaNmt) inhibitor | Exhibits in vivo antifungal activity |

| RO-09-4609 | Candida albicans N-myristoyltransferase (CaNmt) inhibitor | Exhibits in vitro antifungal activity |

Synergistic Effects with Established Antimicrobial Agents

The combination of certain 2,3-dihydro-1-benzofuran derivatives with existing antifungal drugs has been explored to enhance therapeutic efficacy and overcome drug resistance. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest. For example, studies have shown that some chalcone derivatives, when used in combination with fluconazole, exhibit synergistic effects against fluconazole-resistant Candida albicans strains. nih.govrsc.org This synergy often results in a significant reduction in the MIC of fluconazole, potentially restoring its clinical utility against resistant infections. nih.gov

The mechanism behind this synergy can involve the inhibition of ergosterol (B1671047) biosynthesis, a key pathway for fungal cell membrane integrity that is also the target of azole antifungals like fluconazole. rsc.org By targeting different steps in this pathway or affecting other cellular processes, these derivatives can weaken the fungal cells and make them more susceptible to the action of conventional antifungals. The Fractional Inhibitory Concentration (FIC) index is commonly used to quantify the degree of interaction between two antimicrobial agents, with values below 0.5 typically indicating synergy. nih.gov

Receptor and Enzyme Interaction Studies

Interaction with G-Protein Coupled Receptors (e.g., 5-HT1A receptors, Adrenergic Receptors)

Derivatives of 2,3-dihydro-1-benzofuran have been investigated for their interactions with various G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in numerous physiological processes.

5-HT1A Receptors: Several benzofuran derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) transporter and 5-HT1A receptors. nih.gov These receptors are implicated in the modulation of mood, anxiety, and other central nervous system functions. The design of these compounds often involves linking the benzofuran core to other heterocyclic moieties, such as 3-indoletetrahydropyridine, through an alkyl chain to achieve dual affinity. nih.gov The affinity of these derivatives for the 5-HT1A receptor is typically determined through radioligand binding assays.

Adrenergic Receptors: The 2,3-dihydro-1-benzofuran scaffold is present in compounds that interact with adrenergic receptors. A notable example is Bufuralol, which acts as a non-specific β-adrenergic blocker, demonstrating affinity for both β1- and β2-adrenergic receptors. nih.gov These receptors are key components of the sympathetic nervous system and are involved in regulating cardiovascular function, among other roles.

Angiotensin II Receptor Antagonism Mechanisms

The renin-angiotensin system plays a critical role in blood pressure regulation, and blockade of the angiotensin II (AII) type 1 (AT1) receptor is a major strategy for the treatment of hypertension. nih.gov Benzofuran derivatives have been developed as AII receptor antagonists. nih.gov These compounds are designed to bind to the AT1 receptor and prevent the binding of angiotensin II, thereby inhibiting its pressor effects. nih.gov

The structure-activity relationship studies of these benzofuran-based antagonists have revealed that their conformation is crucial for high binding affinity. The spatial arrangement of key functional groups, such as a hydroxyl group and an imidazole (B134444) ring, must be optimal for effective interaction with the receptor binding site. nih.gov The conformations of active benzofuran derivatives have been found to be similar to that of DuP753 (losartan), a well-known AII antagonist, suggesting they bind to the same site on the AT1 receptor. nih.gov

PPARα Agonism and Related Molecular Pathways

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation and is a target for drugs used to treat dyslipidemia. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists. nih.govresearchgate.net

These compounds have been shown to be effective in animal models of dyslipidemia, leading to significant reductions in cholesterol and triglyceride levels. nih.govresearchgate.net The molecular mechanism involves the binding of the 2,3-dihydrobenzofuran (B1216630) derivative to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism. mdpi.com Systematic structure-activity relationship studies have identified key structural features within this class of compounds that are essential for maintaining both high potency and selectivity for the PPARα subtype. nih.govresearchgate.net

Antioxidant and Free Radical Scavenging Mechanisms

Benzofuran and its derivatives, including the 2,3-dihydro-1-benzofuran scaffold, have been recognized for their antioxidant properties. researchgate.net These compounds can neutralize harmful free radicals, which are implicated in oxidative stress and various diseases. scholarena.com The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Theoretical studies using density functional theory (DFT) have elucidated the primary mechanisms of free radical scavenging by benzofuran derivatives. scholarena.com Three main mechanisms have been explored:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the free radical. The HAT mechanism is often favored in the gas phase and in non-polar solvents. scholarena.comrsc.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. scholarena.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is predominant in polar environments and involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron. scholarena.comrsc.org

The efficiency of these mechanisms is influenced by the molecular structure of the benzofuran derivative, including the nature and position of substituents on the aromatic ring. scholarena.com For instance, electron-donating groups can decrease the ionization potential, which is beneficial for the SET-PT and SPLET mechanisms. scholarena.com

Inhibition of Lipid Peroxidation (In Vitro and Ex Vivo Models)

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated significant efficacy in inhibiting lipid peroxidation, a key process in oxidative stress-induced cellular damage. These compounds, often developed as analogues of α-tocopherol (Vitamin E), are evaluated for their ability to protect lipids from free radical attack in various experimental models. nih.gov

In one study, the antioxidant properties of a water-soluble derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), were examined. nih.gov In in vitro models using rat liver preparations, BFA effectively inhibited lipid peroxidation. In rat liver mitochondria, it demonstrated an IC₅₀ value of approximately 12 μM against ascorbate/Fe²⁺ induced peroxidation. nih.gov In rat liver microsomes, it inhibited both iron-dependent (NADPH/Fe²⁺/ADP) and iron-independent (cumene hydroperoxide) lipid peroxidation with IC₅₀ values of 25 μM and 30 μM, respectively. nih.gov

Another novel compound, 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), was specifically designed as a potent radical-scavenging antioxidant. Its potency against lipid peroxidation in phosphatidylcholine liposomal membranes was found to be superior to that of α-tocopherol. nih.gov

Further research into a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides identified a derivative, designated compound 1j, with appreciable antioxidative activity. In an in vitro assay using rat brain homogenate, this compound inhibited lipid peroxidation by 62% at a concentration of 100 μM. nih.gov The inhibition of lipid peroxidation in brain tissue models is a critical criterion for selecting compounds with potential neuroprotective applications. nih.gov

| Compound | Model System | Type | Inducer | Inhibition Data | Reference |

|---|---|---|---|---|---|

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat Liver Mitochondria | In Vitro | Ascorbate/Fe²⁺ | IC₅₀: ~12 μM | nih.gov |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat Liver Microsomes | In Vitro | NADPH/Fe²⁺/ADP | IC₅₀: 25 μM | nih.gov |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat Liver Microsomes | In Vitro | Cumene Hydroperoxide | IC₅₀: 30 μM | nih.gov |

| Compound 1j (a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) | Rat Brain Homogenate | In Vitro/Ex Vivo | Fe²⁺/L-ascorbic acid | 62% inhibition at 100 μM | nih.gov |

| 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) | Phosphatidylcholine Liposomes | In Vitro | Not Specified | Superior to α-tocopherol | nih.gov |

Superoxyl Radical Scavenging Activity

The ability to scavenge superoxyl radicals (O₂⁻•) is a crucial aspect of the antioxidant profile of 2,3-dihydro-1-benzofuran derivatives. This activity was a key criterion in a study designed to identify potent neuroprotective analogues of α-tocopherol from a series of 2,3-dihydro-1-benzofuran-5-ols. nih.gov The selection process aimed to find the most effective compound based on a combination of properties, including superoxyl radical scavenging, inhibition of lipid peroxidation, and brain penetration. nih.gov Through this systematic evaluation, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride (B599025) was identified as a superior compound due to its antioxidant properties, which encompass effective scavenging of these specific radicals. nih.gov

General Antioxidative Effects

The 2,3-dihydrobenzofuran scaffold is a core component of numerous compounds with a wide range of biological activities, including potent antioxidant effects. nih.govnih.gov The transformation of the chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

The general antioxidative potential is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In a study of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, one compound (1j) demonstrated the ability to scavenge DPPH radicals, showing 23.5% inhibition at a concentration of 100 μM. nih.gov Another investigation of various substituted benzofurans reported that several derivatives exhibited very good antioxidant activity in the DPPH assay. nih.gov

The compound BO-653 (2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran) was synthesized to be a potent radical-scavenging antioxidant. nih.gov Electron spin resonance studies confirmed that the phenoxyl radical derived from BO-653 is more stable than the α-tocopheroxyl radical, contributing to its high antioxidant potency. nih.gov

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (Compound 1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 μM | nih.gov |

| Substituted Benzofurans | DPPH Radical Scavenging | Several compounds showed "very good" antioxidant activity | nih.gov |

| 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) | Electron Spin Resonance (ESR) | Forms a more stable phenoxyl radical than α-tocopherol | nih.gov |

Molecular Pathways in Neuroprotection

Attenuation of Cellular Damage in Models of Central Nervous System Trauma

A significant therapeutic application for antioxidant 2,3-dihydro-1-benzofuran derivatives is in the protection against damage from central nervous system (CNS) trauma. Oxidative stress is a major contributor to the secondary injury cascade following events like traumatic brain injury. acs.org

A series of 2,3-dihydro-1-benzofuran-5-ols were synthesized and evaluated for their potential to treat pathological conditions such as stroke and trauma. nih.gov The selection of a lead compound was based on its antioxidant capabilities and its ability to penetrate the brain. The most effective compound identified, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride, was tested in an in vivo model of CNS trauma. nih.gov Results showed that this compound successfully protected mice against the detrimental effects of head injury, demonstrating its neuroprotective potential in a trauma context. nih.govacs.org This highlights that the antioxidant mechanisms of these compounds can translate into tangible protection against trauma-induced cellular damage in the CNS. nih.gov

Impact on Brain Lipid Peroxidation Ex Vivo

To be effective in treating CNS disorders, a compound must not only possess potent antioxidant activity but also be able to cross the blood-brain barrier and exert its effects within the brain tissue. The ex vivo inhibition of lipid peroxidation is a crucial method used to assess the brain penetration and activity of these compounds. nih.gov

In the study of 2,3-dihydro-1-benzofuran-5-ol analogues, ex vivo inhibition of lipid peroxidation was a key selection criterion. nih.govacs.org This method measures the ability of a compound, after being administered systemically, to inhibit artificially induced lipid peroxidation in brain tissue samples. The selection of 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride was based in part on its superior performance in this ex vivo assay, indicating better brain penetration and subsequent antioxidant action compared to other analogues. nih.gov

Additionally, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives utilized rat brain homogenates to test for inhibition of lipid peroxidation. nih.gov This model, which can be considered an ex vivo system, showed that a specific derivative could inhibit lipid peroxidation by 62%, confirming the direct protective effect of this class of compounds on brain lipids. nih.gov

Applications of 7 Bromomethyl 2,3 Dihydro 1 Benzofuran As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

While the primary application of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran lies within the pharmaceutical landscape, its inherent reactivity makes it a candidate for the construction of diverse and complex organic structures. The dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, and the presence of a bromomethyl group at the 7-position provides a convenient handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the elaboration of the core structure into more intricate molecular frameworks.

The reactivity of the bromomethyl group allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex natural products and other challenging organic targets. Although specific examples outside of drug synthesis are not extensively documented, the potential for its use in broader organic synthesis is significant.

Contribution to Drug Discovery and Development Processes

The most significant contribution of this compound is in the field of drug discovery, where it functions as a key intermediate in the synthesis of pharmaceutically active compounds. The dihydrobenzofuran core is present in numerous biologically active molecules, and the ability to functionalize this core at the 7-position is crucial for modulating the pharmacological properties of the resulting compounds.

A prime example of its importance is in the synthesis of Vilazodone, an antidepressant medication used for the treatment of major depressive disorder. Vilazodone's structure features a 2,3-dihydro-1-benzofuran moiety linked to a piperazine (B1678402) ring, which in turn is connected to a cyanoindole group. The synthesis of Vilazodone relies on the reactivity of a 7-substituted dihydrobenzofuran to introduce the piperazine linker.

Precursor for Specific Dihydrobenzofuran Derivatives

The utility of this compound extends to its role as a precursor for a range of specific dihydrobenzofuran derivatives, which are themselves valuable in various chemical and biological applications.

Synthesis of 2-Aryl-benzofuran and Indole (B1671886) Derivatives

While direct synthesis of 2-aryl-benzofurans from this compound is not the most common route, the dihydrobenzofuran scaffold can be a starting point for further chemical modifications that could lead to such structures. More directly, this intermediate is crucial for synthesizing molecules that incorporate both a dihydrobenzofuran and an indole moiety.

The synthesis of Vilazodone is a clear illustration of this application. In a likely synthetic pathway, this compound would be reacted with a suitable piperazine derivative, which is then subsequently coupled with a functionalized indole to yield the final drug molecule. The bromomethyl group facilitates the key alkylation step that connects the dihydrobenzofuran part of the molecule to the rest of the structure.

| Intermediate | Reagent | Product Moiety |

| This compound | Piperazine derivative | 7-(Piperazin-1-ylmethyl)-2,3-dihydro-1-benzofuran |

| 7-(Piperazin-1-ylmethyl)-2,3-dihydro-1-benzofuran | Functionalized Indole | Vilazodone |

Generation of Therapeutically Relevant Scaffolds

The 2,3-dihydro-1-benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. By using this compound as a starting material, medicinal chemists can readily access a variety of derivatives with the potential for therapeutic activity.

The ability to introduce different substituents at the 7-position via the bromomethyl handle allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. This makes this compound a valuable tool in the development of new drugs targeting a range of diseases. Research has shown that dihydrobenzofuran derivatives can act as potent and selective agonists for cannabinoid receptor 2, highlighting the therapeutic potential of this scaffold. nih.gov

Utilization in Material Science

The application of this compound in material science is a less explored area compared to its role in pharmaceuticals. However, the presence of a reactive benzylic bromide suggests potential for its use in the synthesis of novel polymers and advanced materials.

Development of Advanced Polymers

In principle, this compound could be used as a monomer or a functionalizing agent in polymer synthesis. The bromomethyl group could participate in various polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to create polymers with unique properties conferred by the dihydrobenzofuran unit. These properties could include enhanced thermal stability, specific optical characteristics, or biocompatibility. While specific examples of polymers derived from this particular monomer are not widely reported, the broader class of benzofuran-containing polymers has been investigated for various applications.

Synthesis of Dyes with Specific Optical Properties

The functionalization of chromophoric systems with various heterocyclic moieties is a well-established strategy for tuning their optical properties, including absorption and emission wavelengths, quantum yields, and solvatochromism. The compound this compound serves as a valuable synthetic intermediate for incorporating the 2,3-dihydro-1-benzofuran nucleus into a variety of dye scaffolds. The electron-donating nature of the dihydrobenzofuran ring can significantly influence the electronic structure of a dye molecule, leading to the development of novel dyes with tailored photophysical characteristics for applications in fields such as fluorescent labeling, sensing, and materials science.

The reactive bromomethyl group at the 7-position of the 2,3-dihydro-1-benzofuran scaffold allows for its facile covalent attachment to a wide range of molecular structures. A common synthetic approach involves the conversion of the bromomethyl group into a more reactive intermediate, such as a phosphonium (B103445) salt, which can then undergo a Wittig reaction with an aldehyde-functionalized chromophore. This method provides a versatile route for the synthesis of styryl-type dyes, where the 2,3-dihydro-1-benzofuran moiety is conjugated to an acceptor group through a vinylene bridge.

For example, a potential synthetic pathway could involve the reaction of this compound with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt can then be treated with a base to generate the ylide, which subsequently reacts with a chromophoric aldehyde, such as a coumarin-3-carboxaldehyde derivative, to yield a fluorescent dye. The incorporation of the 2,3-dihydro-1-benzofuran group at the terminus of the conjugated system is expected to induce a bathochromic (red) shift in the absorption and emission spectra of the resulting dye due to the extension of the π-conjugated system and the electron-donating effect of the heterocyclic ring.

| Dye/Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |

| Aminobenzofuran-fused Rhodamine 1 (AFR1) | Dichloromethane | 625 | 645 | nih.gov |

| Aminobenzofuran-fused Rhodamine 1E (AFR1E) | Dichloromethane | 630 | 652 | nih.gov |

| Aminobenzofuran-fused Rhodamine 2 (AFR2) | Dichloromethane | 648 | 668 | nih.gov |

| Aminobenzofuran-fused Rhodamine 3 (AFR3) | Dichloromethane | 670 | 690 | nih.gov |

| 7-Methoxycoumarin | Methanol | 323 | 388 | nih.gov |

| Coumarin (B35378) derivative with benzothiazole (B30560) | Dichloromethane | 450 | 520 | psu.edu |

| Styryl dye with julolidine (B1585534) donor | Dichloromethane | 480 | 590 | beilstein-journals.org |

The data presented in the table demonstrate that the fusion of a benzofuran (B130515) ring system with a rhodamine core leads to dyes with deep-red to near-infrared emissions. nih.gov Similarly, the substitution of coumarin with a benzothiazole heterocycle results in a significant red shift in both absorption and emission compared to simpler coumarins. nih.govpsu.edu Based on these trends, it can be postulated that a styryl dye synthesized from this compound would exhibit absorption and emission maxima in the visible region, with the exact wavelengths being dependent on the specific acceptor chromophore used in the synthesis. The resulting dyes could find applications as fluorescent probes, given their potential for strong emission in the visible spectrum.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis for compounds like 7-(bromomethyl)-2,3-dihydro-1-benzofuran is increasingly geared towards sustainability. Current synthetic methods often rely on traditional, multi-step processes that may involve harsh reagents, halogenated solvents, and significant energy consumption. Future research will prioritize the development of greener alternatives that improve efficiency, reduce waste, and utilize environmentally benign materials.

Key areas of focus include:

Catalytic Strategies : There is a growing interest in employing transition-metal catalysts (e.g., palladium, copper) and organocatalysts to construct the benzofuran (B130515) core with high atom economy. nih.govacs.org For instance, one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst represent a more environmentally friendly approach. nih.govacs.org

Microwave-Assisted Synthesis : Microwave irradiation offers a powerful tool for accelerating reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various benzofuran derivatives. researchgate.net

Green Solvents : Replacing traditional organic solvents with greener alternatives like deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, is a critical step towards sustainable synthesis. nih.govacs.org

Gas-Solid Catalytic Routes : An innovative approach involves the gas-solid catalytic synthesis of the benzofuran ring, which could offer an unprecedented green pathway for production, potentially co-producing other valuable chemicals. bohrium.com

Future synthetic strategies will likely integrate these green chemistry principles to establish more economical and ecologically responsible production methods for this compound and its derivatives.

Advanced Mechanistic Studies on Biological Targets